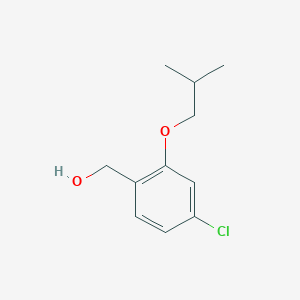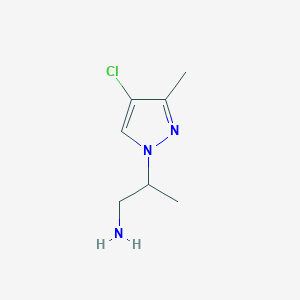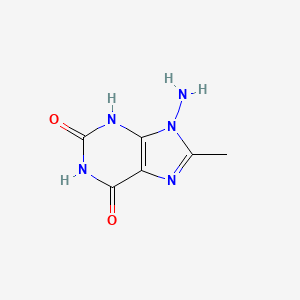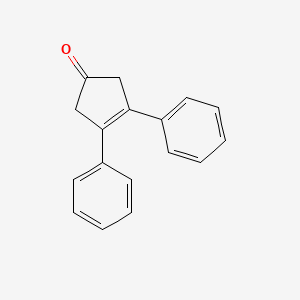
3,4-Diphenylcyclopent-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diphenylcyclopent-3-en-1-one is an organic compound with the molecular formula C₁₇H₁₄O It is characterized by a cyclopentenone ring substituted with two phenyl groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4-Diphenylcyclopent-3-en-1-one can be synthesized through the Nazarov cyclization of divinyl ketones. This reaction involves the cyclization of a divinyl ketone precursor in the presence of an acid catalyst, leading to the formation of the cyclopentenone ring . The reaction conditions typically include moderate temperatures and the use of deep eutectic solvents to enhance the reaction efficiency and selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, are likely applied to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Diphenylcyclopent-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopentenone ring to cyclopentanone derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of diketones or quinones.
Reduction: Formation of cyclopentanone derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Diphenylcyclopent-3-en-1-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying cyclopentenone chemistry and reaction mechanisms.
Biology: The compound’s derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of fine chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Diphenylcyclopent-3-en-1-one involves its interaction with various molecular targets. The compound’s cyclopentenone ring can undergo Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is crucial for its biological and chemical activities, allowing it to form covalent bonds with target molecules and modulate their functions.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Diphenylcyclopent-2-en-1-one
- 2,5-Diphenylcyclopent-2-en-1-one
- 3,4-Diphenylcyclopent-2-en-1-one
Comparison: 3,4-Diphenylcyclopent-3-en-1-one is unique due to the specific positioning of the phenyl groups and the enone functionality. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Eigenschaften
CAS-Nummer |
7402-06-4 |
|---|---|
Molekularformel |
C17H14O |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
3,4-diphenylcyclopent-3-en-1-one |
InChI |
InChI=1S/C17H14O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
MQUNFFXYECDJOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


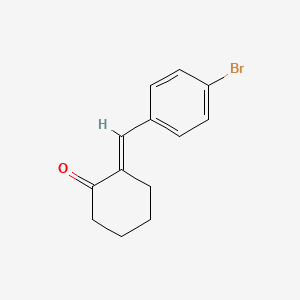
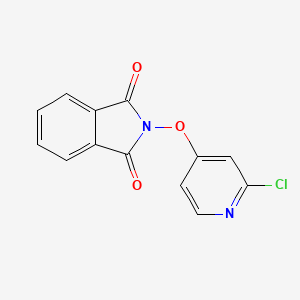
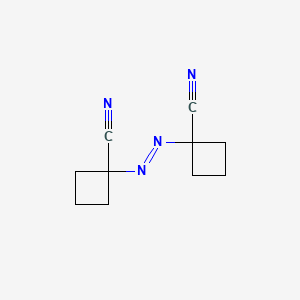

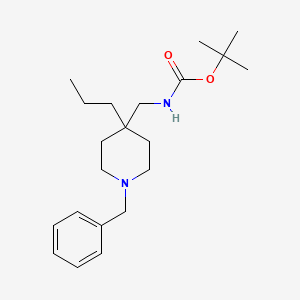
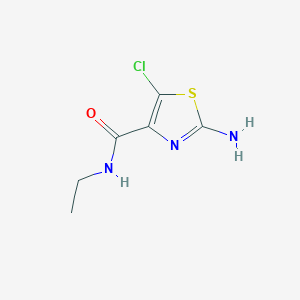



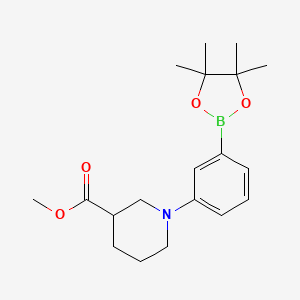
![1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone](/img/structure/B13993163.png)
